6-Bromo-1-pirenolol

Descripción general

Descripción

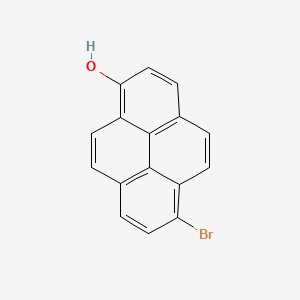

6-Bromopyren-1-ol is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as a Precursor:

6-Bromopyren-1-ol serves as a crucial precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization strategies that are essential in organic synthesis. The compound can be utilized to create various substituted pyrenes and other derivatives through electrophilic aromatic substitution reactions.

Synthetic Routes:

The synthesis of 6-Bromopyren-1-ol typically involves:

- Bromination of Pyrene: Pyrene is dissolved in nitrobenzene, and bromine is added dropwise while heating.

- Hydroxylation: Following bromination, hydrolysis introduces the hydroxyl group, yielding 6-Bromopyren-1-ol.

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that 6-Bromopyren-1-ol exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it interacts with cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. This interaction can lead to either inhibition or activation of enzymatic activities.

Cellular Effects:

The compound influences cellular signaling pathways, particularly those involving reactive oxygen species (ROS). It has been observed to induce oxidative stress, activating pathways such as MAPK and NF-κB, which are critical in various disease processes, including cancer.

Material Science Applications

Organic Electronics:

6-Bromopyren-1-ol is utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties. The compound's ability to emit light when excited makes it suitable for applications in display technologies and lighting solutions.

Fluorescent Probes:

The compound is explored as a fluorescent probe for biological imaging. Its distinct fluorescence characteristics allow it to be used in tracking biological processes at the molecular level. This application is particularly valuable in cellular biology and medical diagnostics .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 6-Bromopyren-1-ol using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, enhancing apoptosis in treated cells compared to controls. This finding supports its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Fluorescent Imaging

Another research project utilized 6-Bromopyren-1-ol as a fluorescent probe in live-cell imaging experiments. The compound's fluorescence was monitored during cellular processes, demonstrating its capability to visualize dynamic biological events effectively.

Mecanismo De Acción

Target of Action

Pyrene derivatives, which include 6-bromopyren-1-ol, are known to be valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .

Mode of Action

Bromo-substituted precursors like 6-bromopyren-1-ol serve as vital intermediates in synthetic routes . The presence of the bromo group can activate certain positions on the pyrene ring, influencing the compound’s interaction with its targets .

Biochemical Pathways

The strategic functionalisation of pyrene at non-k region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

Result of Action

The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

Análisis Bioquímico

Biochemical Properties

6-Bromopyren-1-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction typically involves the binding of 6-Bromopyren-1-ol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 6-Bromopyren-1-ol can form complexes with proteins such as albumin, affecting its distribution and bioavailability in biological systems .

Cellular Effects

6-Bromopyren-1-ol influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by generating ROS, which in turn activates signaling pathways such as the MAPK and NF-κB pathways . These pathways play critical roles in regulating gene expression, cell proliferation, and apoptosis. Furthermore, 6-Bromopyren-1-ol can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 6-Bromopyren-1-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. For example, it can bind to DNA, causing structural changes that affect gene expression . Additionally, 6-Bromopyren-1-ol can inhibit or activate enzymes by binding to their active sites or allosteric sites. This modulation of enzyme activity can lead to changes in metabolic pathways and cellular functions . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 6-Bromopyren-1-ol can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromopyren-1-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . This degradation can lead to the formation of reactive intermediates that may have different biological activities. Long-term exposure to 6-Bromopyren-1-ol in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Bromopyren-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as the activation of detoxification pathways . At higher doses, 6-Bromopyren-1-ol can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dose level triggers a significant biological response. Toxicity studies in animal models have shown that high doses of 6-Bromopyren-1-ol can lead to adverse effects on liver and kidney function .

Metabolic Pathways

6-Bromopyren-1-ol is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and the levels of other metabolites. The interaction of 6-Bromopyren-1-ol with metabolic enzymes can also influence the overall metabolic balance in cells and tissues .

Transport and Distribution

The transport and distribution of 6-Bromopyren-1-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, 6-Bromopyren-1-ol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 6-Bromopyren-1-ol in tissues is influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 6-Bromopyren-1-ol is critical for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct 6-Bromopyren-1-ol to specific organelles, where it can exert its effects on cellular processes. For example, the localization of 6-Bromopyren-1-ol to the mitochondria can influence mitochondrial function and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyren-1-ol typically involves the bromination of pyrene followed by hydroxylation. One common method starts with the bromination of pyrene using bromine in nitrobenzene, followed by heating at elevated temperatures to achieve the desired substitution pattern . The hydroxylation step can be carried out using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of 6-Bromopyren-1-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromopyren-1-ol undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the hydroxyl group.

Common Reagents and Conditions

Bromination: Bromine in nitrobenzene, elevated temperatures.

Hydroxylation: Hydrogen peroxide, catalysts such as iron or copper salts.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Substituted Pyrenes: Various electrophilic aromatic substitution products.

Oxidized Derivatives: Quinones and other oxidized forms.

Reduced Derivatives: De-brominated or modified hydroxyl compounds.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromopyrene: Lacks the hydroxyl group, making it less reactive in certain contexts.

2-Bromopyrene: Substitution at a different position, leading to different reactivity and properties.

1,6-Dibromopyrene: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.

1-Hydroxypyrene: Lacks the bromine atom, affecting its chemical behavior and applications.

Uniqueness

6-Bromopyren-1-ol’s unique combination of a bromine atom and a hydroxyl group at specific positions on the pyrene ring enhances its versatility and reactivity. This makes it particularly valuable for applications requiring precise functionalization and modification of the pyrene core .

Actividad Biológica

6-Bromopyren-1-ol is a brominated derivative of pyrene, an aromatic hydrocarbon known for its diverse applications in various fields, including biology and medicine. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of 6-Bromopyren-1-ol, focusing on its mechanisms of action, biochemical interactions, and research findings.

Overview of 6-Bromopyren-1-ol

Chemical Structure and Properties

6-Bromopyren-1-ol (CAS Number: 114562-65-1) features a bromine atom and a hydroxyl group at specific positions on the pyrene ring. This unique substitution pattern enhances its reactivity and functionalization potential compared to other pyrene derivatives .

Mechanisms of Biological Activity

1. Antimicrobial Activity

Research indicates that 6-Bromopyren-1-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may include disruption of cell membrane integrity and interference with metabolic pathways.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which activate signaling pathways such as MAPK and NF-κB. The ability to bind to DNA may lead to structural changes that affect gene expression, further contributing to its anticancer effects.

Biochemical Interactions

Enzyme Interactions

6-Bromopyren-1-ol interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, influencing drug metabolism and detoxification processes in biological systems.

Cellular Effects

The compound affects various cellular processes by inducing oxidative stress. The generation of ROS can lead to DNA damage, which is critical in understanding its role in both antimicrobial and anticancer activities .

Case Studies

Several studies have documented the biological effects of 6-Bromopyren-1-ol:

- Study on DNA Damage: A study demonstrated that exposure to 6-Bromopyren-1-ol resulted in oxidative DNA damage in human skin keratinocytes. The repair mechanisms initiated within hours post-exposure indicate the compound's significant impact on cellular integrity and function .

Temporal Effects

The stability of 6-Bromopyren-1-ol under laboratory conditions has been noted, although degradation occurs upon exposure to light and oxygen, affecting its long-term biological effects.

Dosage Effects

Research indicates that the biological effects of 6-Bromopyren-1-ol vary with dosage in animal models. Low doses may activate beneficial detoxification pathways, while higher doses can lead to cytotoxic effects due to increased oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 6-Bromopyren-1-ol | Yes | Yes | ROS generation, DNA interaction |

| 1-Bromopyrene | Moderate | Limited | Less reactive due to lack of OH |

| 2-Bromopyrene | Limited | No | Different substitution pattern |

| 1-Hydroxypyrene | Moderate | Yes | Similar mechanisms but less potent |

Propiedades

IUPAC Name |

6-bromopyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCKLCWZVOBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679432 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114562-65-1 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.